Bromo(phenyl-D5)magnesium

Description

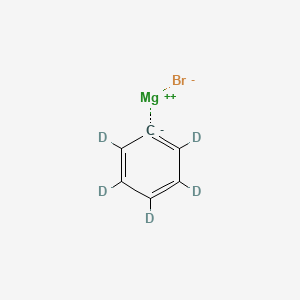

Bromo(phenyl-D5)magnesium is a deuterated Grignard reagent with the molecular formula C₆D₅MgBr. It is structurally analogous to bromophenylmagnesium (C₆H₅MgBr) but incorporates a deuterated phenyl group (C₆D₅), where five hydrogen atoms are replaced with deuterium. This isotopic substitution confers unique physicochemical properties, such as altered reaction kinetics due to the kinetic isotope effect (KIE) and enhanced stability in certain reactions .

Properties

CAS No. |

84783-81-3 |

|---|---|

Molecular Formula |

C6H5BrMg |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

magnesium;1,2,3,4,5-pentadeuteriobenzene-6-ide;bromide |

InChI |

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1/i1D,2D,3D,4D,5D;; |

InChI Key |

NIXOIRLDFIPNLJ-YSRULDPYSA-M |

SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] |

Isomeric SMILES |

[2H]C1=[C-]C(=C(C(=C1[2H])[2H])[2H])[2H].[Mg+2].[Br-] |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~186.4 g/mol (calculated from isotopic masses: C₆D₅ = 72.06 + 10.07, Mg = 24.305, Br = 79.904).

- Applications : Primarily used in isotopic labeling for mechanistic studies, NMR spectroscopy, and metabolic research to track reaction pathways without perturbing electronic environments .

Comparison with Similar Compounds

Reactivity and Kinetic Isotope Effects

Bromo(phenyl-D5)magnesium exhibits slower reaction kinetics compared to its non-deuterated counterpart (C₆H₅MgBr) due to the stronger C-D bond (456 kJ/mol vs. C-H at 414 kJ/mol). This KIE is critical in reactions like nucleophilic additions, where deuterated reagents may show reduced rates but improved selectivity in deuterium incorporation .

Example : In Grignard coupling reactions, C₆D₅MgBr reacts with electrophiles (e.g., ketones, alkyl halides) 2–3 times slower than C₆H₅MgBr, as observed in synthesizing deuterated naphthalene derivatives .

Stability and Halogen Effects

- Bromo vs. Chloro Grignards : Bromophenylmagnesium (C₆H₅MgBr) is less stable than chlorophenylmagnesium (C₆H₅MgCl) due to weaker Mg-Br bonds (bond dissociation energy ~200 kJ/mol for Mg-Br vs. ~250 kJ/mol for Mg-Cl). However, bromine’s larger atomic radius enhances solubility in ethers like THF, facilitating handling .

Substituent Effects on Reactivity

Comparing this compound with substituted aryl Grignards:

- Electron-Withdrawing Groups : Substituents like chlorine (Cl) and methoxy (OMe) in Bromo(5-Cl-2-MeO-phenyl)magnesium deactivate the aryl ring, reducing nucleophilicity and slowing reactions. Steric hindrance from substituents further limits reactivity .

- Electronic vs. Isotopic Effects : While substituents alter electronic properties, isotopic substitution (D vs. H) minimally affects electronic structure but significantly impacts reaction mechanics .

Research Findings and Data

Stability Trends in Halogenated Grignards

Evidence from computational studies (2016) ranks derivative stability as:

Butane > N/O/OH > Chloro > Bromo .

This aligns with experimental observations where C₆H₅MgCl demonstrates longer shelf life than C₆H₅MgBr.

Steric and Electronic Effects in Substituted Aryl Grignards

Unique Properties of Bromo-Aromatic Compounds

QSAR modeling () highlights the scarcity of bromo-aromatic compounds in training datasets, underscoring the uniqueness of this compound in drug discovery and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.